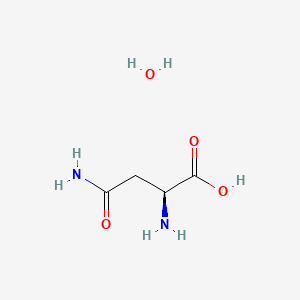

L-Asparagine monohydrate

Beschreibung

The exact mass of the compound this compound is 150.06405680 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5794-13-8 | |

| Record name | L-Asparagine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90973512 | |

| Record name | 4-Iminohomoserine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-04-5, 5794-13-8 | |

| Record name | L-Asparagine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53844-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iminohomoserine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Asparagine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PD79VF521 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Asparagine Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Asparagine monohydrate, a crucial amino acid in various biological processes and with significant applications in research and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key roles in cellular metabolism, with a focus on its application in cell culture and as a therapeutic target. Detailed experimental protocols for its quantification and related enzymatic assays are also provided.

Core Properties of this compound

This compound is the hydrated form of the proteinogenic amino acid L-asparagine. It is classified as a non-essential amino acid in humans, as it can be synthesized endogenously. However, it plays a critical role in the nervous system and in the synthesis of proteins and glycoproteins.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 5794-13-8 | [1][2][3][4] |

| Molecular Formula | C₄H₁₀N₂O₄ | [2][3][4] |

| Molecular Weight | 150.13 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 233-235 °C (decomposes) | [2] |

| Solubility in Water | 30 g/L (at 20 °C) | [2] |

| pH | 4.0 - 5.5 (20 g/L in H₂O at 20 °C) | |

| Density | 1.543 g/cm³ | [2] |

Synthesis and Manufacturing

This compound can be obtained through several methods, including extraction from natural sources, chemical synthesis, and biotechnological processes.

A common laboratory-scale synthesis involves the crystallization of L-asparagine from an aqueous solution. A detailed protocol for the growth of this compound single crystals is as follows:

Experimental Protocol: Synthesis of this compound Crystals [5]

-

Solution Preparation: Dissolve analytical grade this compound salt (99% purity) in double-distilled water.

-

Stirring: Stir the solution continuously for 10 hours using a magnetic stirrer with a hot plate to ensure complete dissolution.

-

Filtration: Filter the solution using Whatman filter paper and pour it into a clean beaker.

-

Evaporation: Cover the beaker with a porous sheet to allow for slow evaporation at room temperature.

-

Crystal Growth: As the solvent slowly evaporates, single crystals of this compound will form.

-

Recrystallization: To improve the quality of the crystals, a recrystallization step can be performed by dissolving the obtained crystals in fresh solvent and repeating the slow evaporation process.

Role in Cellular Metabolism and Signaling

L-asparagine plays a central role in cellular metabolism. It is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS). Conversely, it is hydrolyzed back to L-aspartate and ammonia (B1221849) by the enzyme L-asparaginase. This metabolic pathway is critical for nitrogen balance and the supply of precursors for protein and nucleotide synthesis.

The interplay between asparagine synthesis and breakdown is particularly relevant in the context of certain cancers, such as acute lymphoblastic leukemia (ALL), where leukemic cells often lack sufficient ASNS activity and are therefore dependent on extracellular asparagine for survival. This dependency is exploited by the therapeutic use of L-asparaginase, which depletes circulating asparagine, leading to cancer cell death.

References

- 1. Page loading... [guidechem.com]

- 2. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Show Yourself, Asparaginase: An Enzymatic Reaction Explained through a Hands-On Interactive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]

L-Asparagine Monohydrate: A Deep Dive into its Metabolic Crossroads

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-asparagine, a non-essential amino acid, stands at a critical juncture of cellular metabolism, intricately linking amino acid and carbohydrate pathways. Its synthesis and degradation are tightly regulated, playing pivotal roles in cellular homeostasis, particularly under conditions of nutrient stress. In the context of oncology, the metabolic pathways of L-asparagine have been a focal point for therapeutic intervention, most notably in the treatment of acute lymphoblastic leukemia (ALL). This technical guide provides an in-depth exploration of the metabolic pathways involving L-asparagine monohydrate, detailing the enzymatic reactions, regulatory signaling cascades, and key experimental methodologies used in its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a comprehensive understanding of this vital amino acid's role in cellular physiology and pathology.

Core Metabolic Pathways

The metabolism of L-asparagine is primarily governed by the interplay of two key enzymes: Asparagine Synthetase (ASNS), which catalyzes its synthesis, and L-asparaginase, which is responsible for its hydrolysis.

Biosynthesis of L-Asparagine

L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by Asparagine Synthetase (ASNS).[1][2][3] This reaction is crucial for providing a cellular supply of asparagine, particularly in tissues with high protein synthesis demands or when exogenous asparagine is limited.

The overall reaction is as follows:

-

L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi

The reaction proceeds through a two-step mechanism. First, ASNS activates the β-carboxyl group of aspartate by reacting it with ATP to form a β-aspartyl-AMP intermediate and pyrophosphate.[2][4][5] Subsequently, the amide group from glutamine is transferred to this intermediate, forming L-asparagine and releasing AMP and glutamate.[2][4][5][6]

Catabolism of L-Asparagine

The degradation of L-asparagine is a hydrolytic reaction catalyzed by the enzyme L-asparaginase, which converts L-asparagine into L-aspartate and ammonia.[7][8][9][10]

The reaction is as follows:

-

L-asparagine + H₂O → L-aspartate + NH₃

This catabolic pathway is particularly significant in the context of cancer therapy. Certain cancer cells, especially those of hematopoietic origin like acute lymphoblastic leukemia (ALL), have low expression of ASNS and are therefore dependent on extracellular sources of asparagine for their proliferation and survival.[7][11][12] The administration of L-asparaginase depletes circulating asparagine, leading to selective starvation and apoptosis of these cancer cells.[7][8][12]

Integration with Central Carbon Metabolism

The metabolism of L-asparagine is closely integrated with the tricarboxylic acid (TCA) cycle. The precursor for asparagine synthesis, L-aspartate, is derived from the TCA cycle intermediate oxaloacetate via transamination.[9][13] Conversely, the product of asparagine catabolism, L-aspartate, can be converted back to oxaloacetate, thus serving as an anaplerotic substrate for the TCA cycle.[9][13][14] This connection highlights the role of asparagine metabolism in cellular energy and biosynthetic precursor homeostasis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-asparagine metabolism.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference |

| Asparagine Synthetase (ASNS) | Escherichia coli | Aspartate | 0.53 ± 0.01 mM | - | [1] |

| Glutamine | 2.4 ± 0.04 mM | - | [1] | ||

| L-Asparaginase | Fusarium sp. | L-asparagine | 0.031 M | 454 U/mL | [4] |

| Fusarium foetens | L-asparagine | 23.82 mM | 210.3 IU/ml | [4] | |

| Pseudomonas sp. PCH199 | L-asparagine | 0.164 ± 0.009 mM | 54.78 ± 0.4 U/mg | [15] | |

| Penicillium digitatum | L-asparagine | 1 x 10⁻⁵ M | - | [16] | |

| Phaseolus vulgaris (recombinant) | L-asparagine | 7.05 mM | 1027 U/mg |

Table 2: L-Asparagine Concentrations in Biological Systems

| Sample Type | Organism | Condition | Concentration | Reference |

| Plasma | Human | Normal | 31 - 90 µmol/L | [8] |

| Plasma | Rhesus Monkey | Pre-treatment | 14 - 47 µM | [17] |

| Plasma | Mouse | Normal | ~5 mg/L | [18] |

| Intracellular | Mouse Sarcoma Cells | Wild-type | - | [18] |

| Intracellular | Human Cancer Cell Lines | Varies | - | [19] |

Regulatory Signaling Pathways

The expression and activity of enzymes in the asparagine metabolic pathway are tightly regulated by complex signaling networks, primarily in response to nutrient availability and cellular stress.

Amino Acid Stress Response: The GCN2-ATF4 Pathway

Under conditions of amino acid deprivation, a signaling cascade known as the amino acid response (AAR) is activated to promote cell survival.[3][20][21] A key player in this pathway is the kinase General Control Nonderepressible 2 (GCN2), which is activated by uncharged tRNAs that accumulate during amino acid starvation.[2]

Activated GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis but paradoxically promoting the translation of specific mRNAs, including that of the Activating Transcription Factor 4 (ATF4).[2][13][20] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, including ASNS.[2][13][20][22] This upregulation of ASNS allows cells to synthesize their own asparagine to cope with the nutrient-deprived environment.[2]

Nutrient Sensing: The mTORC1 Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation that senses the availability of nutrients, including amino acids. Asparagine has been shown to activate mTORC1 signaling.[6][7][12][23] This activation can occur independently of the Rag GTPases, which are key mediators of mTORC1 activation by other amino acids like leucine.[6]

Asparagine-mediated mTORC1 activation promotes anabolic processes such as protein and lipid synthesis, and glycolysis.[5][7][12][23] This positions asparagine not just as a building block for proteins, but also as a signaling molecule that communicates nutrient sufficiency to the core cellular growth machinery.

Experimental Protocols

This section details the methodologies for key experiments used to investigate L-asparagine metabolism.

L-Asparaginase Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of L-asparaginase in various biological samples.

Principle: L-asparaginase hydrolyzes L-asparagine to L-aspartate and ammonia. The generated L-aspartate is then used in a coupled enzymatic reaction to produce a detectable signal (colorimetric or fluorescent), which is proportional to the asparaginase (B612624) activity.

Materials:

-

Asparaginase Assay Buffer

-

L-asparagine (Substrate)

-

Aspartate Enzyme Mix

-

Conversion Mix

-

Peroxidase Substrate (for colorimetric or fluorometric detection)

-

Aspartate Standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cell samples in 4 volumes of ice-cold Asparaginase Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample extract. Serum samples can often be used directly.

-

Standard Curve Preparation: Prepare a series of aspartate standards by diluting the Aspartate Standard solution in Asparaginase Assay Buffer.[24]

-

Reaction Mix Preparation: Prepare a reaction mix containing the Aspartate Enzyme Mix and Conversion Mix in Asparaginase Assay Buffer.

-

Assay:

-

Add 50 µL of sample or standard to the wells of a 96-well plate.

-

Add 50 µL of the Reaction Mix to each well.

-

Add the L-asparagine substrate to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).[25]

-

Measure the absorbance (e.g., at 570 nm for colorimetric assay) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assay) at multiple time points.[24]

-

-

Calculation: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the asparaginase activity based on the standard curve, expressed as units per milligram of protein or per milliliter of sample. One unit is typically defined as the amount of enzyme that generates 1.0 µmol of aspartate per minute under the specified conditions.

Asparagine Synthetase (ASNS) Activity Assay

This protocol outlines a method for measuring ASNS activity by quantifying the production of AMP, one of the reaction products.

Principle: ASNS catalyzes the conversion of L-aspartate, L-glutamine, and ATP to L-asparagine, L-glutamate, AMP, and pyrophosphate. The amount of AMP produced is measured using a commercial bioluminescent assay, which is directly proportional to the ASNS activity.

Materials:

-

Enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)

-

Substrate solution (containing L-aspartate, L-glutamine, and ATP)

-

Purified ASNS enzyme or cell lysate

-

AMP detection reagent (e.g., AMP-Glo™ Assay)

-

96-well opaque microplate

-

Luminometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare the enzyme buffer and a concentrated substrate solution. Dilute the purified ASNS or cell lysate to the desired concentration in the enzyme buffer.[1]

-

Reaction:

-

In a microcentrifuge tube or a 96-well plate, combine the diluted enzyme solution with the substrate solution to initiate the reaction.[1] Final concentrations of substrates are typically in the millimolar range (e.g., 10 mM aspartate, 10 mM glutamine, 1 mM ATP).[1]

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[1]

-

-

AMP Detection:

-

Stop the ASNS reaction and initiate the AMP detection reaction by adding the AMP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete any remaining ATP and then convert AMP to ATP, which is then measured via a luciferase reaction.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Calculation: Generate a standard curve using known concentrations of AMP. Calculate the ASNS activity based on the amount of AMP produced, expressed as pmol of AMP per minute per microgram of protein.

Conclusion

This compound is a central metabolite with profound implications for cellular physiology, from fundamental anabolic and catabolic processes to the intricate signaling networks that govern cell growth and survival. The metabolic pathways of asparagine synthesis and degradation are not only essential for maintaining cellular homeostasis but also present a vulnerable target in certain pathological conditions, most notably in cancer. A thorough understanding of the enzymatic reactions, their regulation, and the experimental methodologies to study them is paramount for researchers and drug development professionals. The quantitative data and visualized pathways provided in this guide offer a comprehensive resource for advancing our knowledge of L-asparagine metabolism and for the development of novel therapeutic strategies targeting these critical cellular processes.

References

- 1. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asparagine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Asparagine synthetase - Enzymes | Laboratory Methodology [biocyclopedia.com]

- 10. Asparagine - NutrEval Plasma - Urine and Blood - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical characterization of extremozyme L-asparaginase from Pseudomonas sp. PCH199 for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic studies of L-asparaginase from Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of PEG-L-asparaginase and plasma and cerebrospinal fluid L-asparagine concentrations in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Asparagine synthetase: regulation by cell stress and involvement in tumor biology. | Semantic Scholar [semanticscholar.org]

- 22. Oncogenic KRAS regulates amino acid homeostasis and asparagine biosynthesis via ATF4 and alters sensitivity to L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. static.igem.wiki [static.igem.wiki]

- 25. frederick.cancer.gov [frederick.cancer.gov]

L-Asparagine Monohydrate: A Pivotal Regulator in Cellular Metabolism and Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Asparagine, a non-essential amino acid, has emerged as a critical regulator of cellular metabolism, extending far beyond its canonical role as a building block for protein synthesis. This technical guide provides a comprehensive overview of the multifaceted functions of L-asparagine monohydrate in cellular metabolism, with a particular focus on its implications for cancer biology and therapeutic development. We delve into the key metabolic pathways involving asparagine, the regulation of its synthesis by asparagine synthetase (ASNS), and its role as a signaling molecule, particularly in the context of the mTOR pathway. This document includes detailed experimental protocols for the quantification of asparagine, assessment of enzyme activity, and evaluation of cellular responses to asparagine modulation. Furthermore, quantitative data on enzyme kinetics and cellular concentrations are summarized, and key signaling and metabolic pathways are visualized to facilitate a deeper understanding of asparagine's central role in cellular physiology and pathology.

Introduction

L-Asparagine is a non-essential amino acid in humans, meaning it can be synthesized de novo by the body.[1] Its synthesis is catalyzed by the enzyme asparagine synthetase (ASNS), which transfers the amide group from glutamine to aspartate in an ATP-dependent reaction.[2][3] While dispensable under normal physiological conditions, asparagine plays a crucial role in various cellular processes, including protein synthesis, glycoprotein (B1211001) synthesis, and nitrogen transport.[1][4]

Recent research has illuminated the critical importance of asparagine in pathological states, particularly in cancer. Many cancer cells, especially those of hematopoietic origin like acute lymphoblastic leukemia (ALL), exhibit a high dependency on exogenous asparagine due to low or absent expression of ASNS.[5][6] This metabolic vulnerability is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine, leading to cancer cell starvation and apoptosis.[5][7]

Beyond its role as a nutrient, asparagine is now recognized as a signaling molecule that influences key cellular pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation.[8][9] Understanding the intricate functions of L-asparagine in cellular metabolism is therefore paramount for the development of novel therapeutic strategies targeting metabolic dependencies in cancer and other diseases.

L-Asparagine in Core Metabolic Pathways

L-Asparagine is intricately linked to central carbon and nitrogen metabolism. Its synthesis and degradation are tightly regulated and integrated with other key metabolic pathways.

Asparagine Synthesis

The sole enzyme responsible for de novo asparagine synthesis is Asparagine Synthetase (ASNS).[10] The reaction catalyzed by ASNS is as follows:

L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

This reaction is a critical node in cellular metabolism, linking amino acid metabolism with nucleotide metabolism (via AMP) and the tricarboxylic acid (TCA) cycle (via aspartate and glutamate). The expression and activity of ASNS are tightly regulated by cellular stress conditions, such as amino acid deprivation and endoplasmic reticulum (ER) stress, primarily through the activating transcription factor 4 (ATF4).[11][12]

Asparagine Catabolism

The primary enzyme responsible for asparagine catabolism is L-asparaginase, which hydrolyzes L-asparagine into L-aspartic acid and ammonia (B1221849).[5][13]

L-Asparagine + H₂O → L-Aspartate + Ammonia

This reaction is central to the therapeutic mechanism of L-asparaginase in cancer treatment.[6][7] The resulting aspartate can be utilized in the TCA cycle or for the synthesis of other amino acids and nucleotides.

Quantitative Data on L-Asparagine Metabolism

Quantitative understanding of the enzymes and metabolites involved in asparagine metabolism is crucial for research and drug development. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of Key Enzymes in Asparagine Metabolism

| Enzyme | Organism/Source | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference(s) |

| Asparagine Synthetase (ASNS) | Human | L-Aspartate | 0.53 ± 0.01 | - | [14] |

| L-Glutamine | 2.4 ± 0.04 | - | [14] | ||

| L-Asparaginase | Staphylococcus sp. | L-Asparagine | 37.1 | - | [15] |

| Pseudomonas sp. PCH182 | L-Asparagine | 0.52 ± 0.06 | 42.55 ± 4.0 U/mg | [16] | |

| Rhodospirillum rubrum | L-Asparagine | 4.5 ± 0.5 | 30 U/mg | [1] | |

| Thermococcus sibiricus | L-Asparagine | 2.8 | 1200 µmol/min | [17] |

Table 2: Cellular and Tissue Concentrations of L-Asparagine

| Cell Line / Tissue | Condition | Asparagine Concentration | Reference(s) |

| Human Plasma | Normal | < 0.1 mM | [18] |

| Brown Adipocytes | Control | Baseline | [9] |

| Brown Adipocytes | + 1 mM Asparagine | 48% increase from baseline | [9] |

| Left-sided Colon Cancer (Female) | Normal Tissue | ~1.5 (relative abundance) | [19] |

| Left-sided Colon Cancer (Female) | Stage I-III Tumor | ~2.0 - 2.5 (relative abundance) | [19] |

| Left-sided Colon Cancer (Male) | Normal Tissue | ~1.5 (relative abundance) | [19] |

| Left-sided Colon Cancer (Male) | Stage I-III Tumor | ~1.5 - 2.0 (relative abundance) | [19] |

L-Asparagine as a Signaling Molecule

Emerging evidence indicates that L-asparagine is not merely a metabolite but also a signaling molecule that can modulate critical cellular pathways.

The mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that asparagine can activate mTORC1 signaling.[8][9] This activation appears to be independent of the Rag GTPases for asparagine and glutamine, unlike other amino acids such as leucine.[20][21] Asparagine-mediated mTORC1 activation can promote the expression of thermogenic genes and key enzymes in glycolysis.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-asparagine metabolism.

Quantification of Intracellular L-Asparagine by HPLC

This protocol describes the extraction and quantification of intracellular amino acids, including asparagine, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

80% Methanol (B129727), ice-cold

-

Microcentrifuge tubes

-

Centrifuge (4°C)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

o-phthaldialdehyde (OPA) derivatizing agent

-

Amino acid standards

Procedure:

-

Cell Lysis and Extraction:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold 80% methanol to the plate to lyse the cells.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 20 minutes to allow for protein precipitation.[4]

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.[4]

-

Carefully collect the supernatant containing the amino acids.

-

-

Derivatization:

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a C18 column with a suitable gradient of mobile phases (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer).[24]

-

Detect the derivatized amino acids using a fluorescence detector (e.g., Ex = 330 nm, Em = 418 nm).[22]

-

-

Quantification:

-

Generate a standard curve using known concentrations of amino acid standards.

-

Determine the concentration of asparagine in the samples by comparing their peak areas to the standard curve.

-

Asparagine Synthetase (ASNS) Activity Assay

This protocol measures the activity of ASNS by detecting the production of AMP, a product of the enzymatic reaction.

Materials:

-

Purified ASNS or cell lysate containing ASNS

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)

-

Substrate solution (L-aspartate, L-glutamine, ATP)

-

AMP detection kit (e.g., AMP-Glo™ Assay)

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare the ASNS enzyme sample in the assay buffer.

-

In a microcentrifuge tube, combine the enzyme sample with the substrate solution. Final concentrations are typically in the range of 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).

-

-

AMP Detection:

-

Stop the reaction and measure the amount of AMP produced using a commercial AMP detection kit according to the manufacturer's instructions. This typically involves a series of enzymatic reactions that convert AMP to a luminescent signal.

-

-

Data Analysis:

-

Generate a standard curve with known concentrations of AMP.

-

Calculate the ASNS activity based on the amount of AMP produced per unit time per amount of enzyme.

-

L-Asparaginase Activity Assay

This protocol measures the activity of L-asparaginase by quantifying the ammonia released from the hydrolysis of L-asparagine.

Materials:

-

L-asparaginase sample (e.g., serum, purified enzyme)

-

L-asparagine solution (substrate)

-

Tris buffer (e.g., 15 mM, pH 7.3)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Ammonia detection reagent (e.g., Nessler's reagent or an indooxine-based method)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Setup:

-

In a microplate well or tube, combine the L-asparaginase sample with the L-asparagine substrate solution in a suitable buffer.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Ammonia Detection:

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to a new plate/tube and add the ammonia detection reagent.

-

Incubate for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for Nessler's reagent, 690 nm for the indooxine method).[13]

-

Create a standard curve using known concentrations of ammonium (B1175870) sulfate.

-

Calculate the L-asparaginase activity based on the amount of ammonia produced.

-

Western Blot Analysis of mTOR Signaling

This protocol outlines the steps for assessing the activation of the mTOR signaling pathway by analyzing the phosphorylation status of key downstream effectors like S6K1 and 4E-BP1.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the mTOR pathway.

-

Cell Proliferation Assay using Crystal Violet Staining

This is a simple and reliable method to assess cell proliferation and viability.

Materials:

-

Adherent cells in a multi-well plate

-

PBS

-

Methanol (for fixation)

-

0.1% or 0.5% Crystal Violet solution in water or methanol

-

Solubilization buffer (e.g., 10% acetic acid or a solution containing sodium citrate (B86180) and ethanol)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired experimental conditions (e.g., asparagine deprivation).

-

-

Staining:

-

Washing and Solubilization:

-

Carefully wash the plate with water to remove excess stain.[15]

-

Allow the plate to air dry completely.

-

Add a solubilization buffer to each well to dissolve the bound crystal violet.

-

-

Quantification:

-

Measure the absorbance of the solubilized dye at approximately 570-590 nm using a plate reader.[5] The absorbance is directly proportional to the number of viable, adherent cells.

-

Visualization of Key Pathways and Workflows

Visual representations of complex biological processes are essential for comprehension. The following diagrams were generated using Graphviz (DOT language).

Caption: Overview of L-Asparagine Synthesis and Catabolism.

Caption: L-Asparagine-mediated activation of the mTORC1 signaling pathway.

Caption: General experimental workflow for studying L-asparagine metabolism.

Conclusion

This compound is a central player in cellular metabolism, with functions that extend well beyond its role in protein synthesis. Its synthesis and availability are critical for cell proliferation and survival, particularly in cancer cells, making it a key therapeutic target. The intricate interplay between asparagine metabolism and major signaling pathways like mTOR underscores its importance as a regulatory molecule. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of asparagine metabolism and exploit its therapeutic potential. Continued research in this area holds the promise of developing more effective and targeted therapies for a range of diseases.

References

- 1. sketchviz.com [sketchviz.com]

- 2. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. researchgate.net [researchgate.net]

- 14. Item - Kinetic parameters of L-asparaginase (ASNase), monoPEG-ASNase and own produced pegaspargase reference (polyPEG-ASNase)a. - Public Library of Science - Figshare [plos.figshare.com]

- 15. tpp.ch [tpp.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Asparagine, a critical limiting metabolite during glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of L-Asparagine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of L-asparagine monohydrate, a crucial amino acid in various biological and pharmaceutical applications. Understanding the solid-state properties of this compound is paramount for ensuring product quality, stability, and performance in drug development and manufacturing. This document details the crystallographic parameters of its known polymorphic forms, outlines experimental protocols for their characterization, and illustrates the relationship between these forms.

Introduction to L-Asparagine and its Solid-State Forms

L-asparagine is a non-essential amino acid that plays a significant role in the biosynthesis of proteins and the metabolic control of cell functions in nerve and brain tissue. In the solid state, L-asparagine is known to exist in at least two principal forms: this compound and an anhydrous form. The presence of water in the crystal lattice of the monohydrate form significantly influences its physical and chemical properties. The transition between these forms, primarily through dehydration, is a critical factor in the handling and processing of L-asparagine in pharmaceutical formulations.

Crystal Structure of L-Asparagine Polymorphs

L-asparagine exhibits polymorphism, existing in different crystal structures. The two well-characterized forms are the monohydrated orthorhombic form and the anhydrous monoclinic form.

This compound (Form I)

This compound is the most common and stable form at ambient conditions. It crystallizes in the orthorhombic space group P2₁2₁2₁. The crystal structure consists of L-asparagine molecules in their zwitterionic form and one molecule of water per molecule of asparagine. The water molecule is integral to the crystal lattice, forming a network of hydrogen bonds that stabilizes the structure.

Anhydrous L-Asparagine (Form II)

Upon heating, this compound undergoes a phase transition to an anhydrous form. This transition involves the loss of the water molecule from the crystal lattice, resulting in a change in the crystal system to monoclinic, with the space group P2₁. This transformation is irreversible.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for the two known polymorphs of L-asparagine.

| Parameter | This compound (Form I) | Anhydrous L-Asparagine (Form II) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 5.593 | 5.0677 |

| b (Å) | 9.827 | 6.7657 |

| c (Å) | 11.808 | 8.0742 |

| α (°) | 90 | 90 |

| β (°) | 90 | 91.276 |

| γ (°) | 90 | 90 |

| **Volume (ų) ** | 648.9 | 276.9 |

| Z | 4 | 2 |

Polymorphic Transformation

The transformation from this compound to the anhydrous form is primarily induced by thermal dehydration. Studies have shown that this irreversible phase transition occurs when the monohydrate form is heated to approximately 367 K (94 °C) or higher. This process can be monitored using various analytical techniques, as detailed in the experimental protocols below.

References

Spectroscopic Analysis of L-Asparagine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Asparagine monohydrate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, tabulated spectral data, and visual representations of workflows and molecular characteristics.

Introduction to Spectroscopic Analysis of this compound

This compound, an essential amino acid, plays a crucial role in the metabolic functions of nerve and brain tissue.[1] Its structural and conformational properties are of significant interest in various fields, including drug development and materials science. Spectroscopic techniques such as NMR, IR, and Raman are powerful non-destructive methods for elucidating the molecular structure, functional groups, and hydrogen bonding network of this compound.[1][2] This guide presents a detailed examination of this compound through these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Data Presentation: NMR Chemical Shifts

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for L-Asparagine in a deuterium (B1214612) oxide (D₂O) solvent.

Table 1: ¹H NMR Chemical Shift Data for L-Asparagine in D₂O

| Proton Assignment | Chemical Shift (ppm) |

| α-CH | 4.01 - 4.09 |

| β-CH₂ | 2.86 - 2.95 |

Note: The chemical shifts can vary slightly depending on the pH and concentration.

Table 2: ¹³C NMR Chemical Shift Data for L-Asparagine in D₂O

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Carboxyl) | 174.32 - 177.17 |

| C=O (Amide) | 172.26 - 175.46 |

| α-CH | 52.45 - 53.99 |

| β-CH₂ | 34.92 - 37.28 |

Data sourced from:[3][4][5][6][7]

Experimental Protocol: Solid-State NMR (ssNMR)

For solid samples like this compound, solid-state NMR is employed to overcome the line broadening effects seen in solids.

Sample Preparation:

-

This compound is used as a crystalline powder.

-

For certain experiments, isotopic labeling (e.g., with ¹³C and ¹⁵N) can be employed to enhance sensitivity and enable specific structural studies. This is particularly useful for complex biomolecules.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer is used.

-

Magic Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 100 kHz) at the magic angle (54.7°) to average out anisotropic interactions and narrow the spectral lines.[8]

-

Cross-Polarization (CP): A CP pulse sequence is often used to transfer magnetization from abundant ¹H nuclei to less abundant ¹³C or ¹⁵N nuclei, enhancing their signal.[9]

-

Decoupling: High-power radiofrequency pulses are applied at the ¹H frequency during ¹³C or ¹⁵N acquisition to remove dipolar couplings and improve resolution.[9]

-

Temperature Control: The sample temperature is regulated, for instance, at 300 K, to ensure stability during the experiment.[8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups.

Data Presentation: IR Vibrational Frequencies

The table below lists the characteristic IR absorption bands for this compound.

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3378 | O-H stretch of water |

| 3102 | N-H vibration |

| 2924 | C-H bonding vibration |

| 1632 | Asymmetric NH₃⁺ deformation |

| 1522 | NH₂ bending vibration |

| 1428 | CH₂ deformation vibration |

| 1306 | CH rocking vibration |

| 1234 | NH₂ in-plane rocking |

| 1148 | NH₃⁺ rocking |

| 665 | COO⁻ bending vibration |

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FTIR analysis.[12]

Procedure:

-

Grinding: Grind 1-2 mg of this compound powder in an agate mortar.[12]

-

Mixing: Add approximately 100-200 mg of dry, finely ground KBr powder to the mortar.[12] The sample concentration in KBr should be in the range of 0.2% to 1%.[13]

-

Trituration: Rapidly and thoroughly mix the sample and KBr to ensure a homogeneous mixture, taking precautions to avoid moisture absorption as KBr is hygroscopic.[12][14]

-

Pellet Formation: Place the mixture into a pellet die.

-

Pressing: Apply a force of approximately 8 tons using a hydraulic press.[15] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[15]

-

Analysis: The resulting transparent pellet is then placed in the sample holder of the FTIR spectrometer for analysis.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule, complementing IR spectroscopy.

Data Presentation: Raman Shifts

The following table presents the characteristic Raman shifts observed for this compound.

Table 4: Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3447 | ν(H₂O) |

| 3407 | ν(H₂O) |

| 3388 | νₐ(NH₂) |

| 3248 | νₛ(NH₂) |

| 2957 | ν(CH) |

| 2935 | νₛ(CH₂) |

| 1422 | δ(CH₂) |

| 520 | Torsion(NH₂) |

ν = stretching, νₐ = asymmetric stretching, νₛ = symmetric stretching, δ = deformation Data sourced from:[1][16][17]

Experimental Protocol: Raman Spectroscopy of Crystalline Powder

Sample Preparation:

-

Crystalline powder of this compound is placed in a suitable sample holder, such as a small aluminum cup.[18]

Instrumentation and Parameters:

-

Laser Source: A monochromatic laser, such as a frequency-doubled Nd:YAG laser (532 nm) or an argon-ion laser (514.5 nm), is used as the excitation source.[1][19]

-

Sample Illumination: The laser beam is focused onto the sample.

-

Scattered Light Collection: The scattered light, containing both Rayleigh and Raman scattering, is collected using lenses or a microscope objective.[20]

-

Filtering: A notch or edge filter is used to remove the intense Rayleigh scattered light.

-

Spectrometer: The remaining Raman scattered light is dispersed by a spectrometer (e.g., a Czerny-Turner or a triple-grating spectrometer) and directed to a sensitive detector, such as a charge-coupled device (CCD).[1][19]

-

Data Acquisition: The detector records the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR, IR, and Raman analysis of this compound.

Molecular Structure and Key Functional Groups

This diagram shows the molecular structure of L-Asparagine and highlights the key functional groups identified by the different spectroscopic techniques.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. DL-Asparagine | C4H8N2O3 | CID 236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dthis compound(3130-87-8) 13C NMR [m.chemicalbook.com]

- 5. bmse000030 L-Asparagine at BMRB [bmrb.io]

- 6. L-Asparagine(70-47-3) 1H NMR spectrum [chemicalbook.com]

- 7. L-Asparagine(70-47-3) 13C NMR spectrum [chemicalbook.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth of this compound organic single crystals: An experimental and DFT computational approach for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 16. researchgate.net [researchgate.net]

- 17. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 18. THE PULSAR Engineering [thepulsar.be]

- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 20. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of L-Asparagine Monohydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Asparagine monohydrate in various aqueous solutions. Understanding the solubility characteristics of this proteinogenic amino acid is critical for its application in cell culture media, pharmaceutical formulations, and various biotechnological processes. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these methodologies.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including temperature, the presence of co-solvents, and the pH of the aqueous solution. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water at Various Temperatures

The solubility of this compound in pure water generally increases with temperature. This endothermic dissolution process is a key consideration for preparing concentrated solutions.

| Temperature (K) | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| 298.15 | 25 | 0.198 | 2.97 |

| 303.15 | 30 | 0.245 | 3.68 |

| 308.15 | 35 | 0.298 | 4.47 |

| 313.15 | 40 | 0.358 | 5.37 |

| 318.15 | 45 | 0.428 | 6.43 |

| 323.15 | 50 | 0.508 | 7.63 |

| 328.15 | 55 | 0.600 | 9.01 |

| 333.15 | 60 | 0.705 | 10.58 |

Data extrapolated from various sources. Exact values may vary based on experimental conditions.

Solubility in Aqueous Organic Solvents

The addition of organic co-solvents generally decreases the solubility of this compound. This "salting-out" effect is important in crystallization and purification processes.

Table 2: Solubility in Aqueous Isopropanol at 298.15 K (25 °C) [1]

| Isopropanol (w/w %) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| 0 | 0.198 | 2.97 |

| 10 | 0.135 | 2.03 |

| 20 | 0.088 | 1.32 |

| 30 | 0.055 | 0.83 |

| 40 | 0.033 | 0.50 |

Effect of pH on Solubility

The solubility of amino acids is significantly influenced by the pH of the solution. L-Asparagine possesses both an acidic carboxylic group (pKa₁ ≈ 2.02) and a basic amino group (pKa₂ ≈ 8.8), with an isoelectric point (pI) of approximately 5.41.[2] At the pI, the net charge of the molecule is zero, and its solubility is at a minimum. Solubility increases in both acidic and alkaline conditions due to the formation of the cationic and anionic species, respectively.

Table 3: Expected Solubility Behavior of this compound at Different pH Ranges

| pH Range | Predominant Species | Expected Solubility |

| pH < 2.02 | Cationic (protonated amino and carboxylic acid groups) | High |

| 2.02 < pH < 8.8 | Zwitterionic (protonated amino group, deprotonated carboxylic acid group) | Minimum at pI (≈5.41) |

| pH > 8.8 | Anionic (deprotonated amino and carboxylic acid groups) | High |

A specific solubility value has been reported in Phosphate-Buffered Saline (PBS) at a pH of 7.2 to be approximately 5 mg/mL.[3]

Effect of Salts on Solubility

Experimental Protocols

Accurate determination of solubility is paramount for research and development. The two most common methods employed for amino acids are the gravimetric method and Ultra-Performance Liquid Chromatography (UPLC).

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous solution in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh a pre-dried container (e.g., an evaporating dish).

-

Transfer a precise volume of the clear, saturated filtrate into the container and weigh it to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers high sensitivity and is particularly useful for determining the solubility of sparingly soluble compounds or when only small sample volumes are available.

Protocol:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and obtain a clear filtrate.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Analyze these standards using the UPLC system to generate a standard curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the standard curve.

-

Inject the diluted sample into the UPLC system.

-

-

Chromatographic Conditions (Typical):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at an appropriate wavelength (e.g., ~210 nm) or a more specific method like pre-column derivatization followed by fluorescence detection.

-

-

Quantification and Calculation:

-

Determine the concentration of this compound in the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

-

Signaling Pathways and Logical Relationships

While L-Asparagine is integral to numerous metabolic pathways, such as the urea (B33335) cycle and as a precursor for glycoprotein (B1211001) synthesis, there are no specific "signaling pathways" that directly govern its physical solubility. However, the logical relationship between its chemical properties and solubility behavior is crucial.

This diagram illustrates the key external factors that modulate the solubility of this compound in aqueous solutions. Understanding and controlling these factors are essential for its effective use in various scientific and industrial applications.

References

L-Asparagine Monohydrate: A Technical Guide on its Mechanism of Action in Neurological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-asparagine, a non-essential amino acid, plays a multifaceted and critical role in central nervous system (CNS) physiology. While traditionally viewed as a simple building block for protein synthesis, emerging evidence highlights its intricate involvement in neurotransmission, metabolic regulation, and neuronal homeostasis. This technical guide provides an in-depth exploration of the mechanisms of action of L-asparagine monohydrate in neurological function. It delves into its role as a precursor to excitatory neurotransmitters, its integral position in the glutamate-glutamine cycle, and its implications in excitotoxicity and neurological disorders. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

L-asparagine is a proteinogenic amino acid that, under normal physiological conditions, can be synthesized endogenously by the enzyme asparagine synthetase (ASNS). Despite its classification as "non-essential," the brain has a unique dependence on local asparagine synthesis due to its limited transport across the blood-brain barrier.[1][2][3] This localized production underscores its critical importance for normal brain development and function.[4][5][6] Disruptions in asparagine metabolism are linked to severe neurological pathologies, including congenital microcephaly, intellectual disability, and intractable seizures, as seen in Asparagine Synthetase Deficiency (ASNSD).[1][4] This guide will elucidate the core mechanisms by which this compound influences neurological function, focusing on its biochemical pathways and interactions with neuronal signaling systems.

Biochemical Roles of L-Asparagine in the CNS

Asparagine Synthesis and Metabolism

The primary route of L-asparagine synthesis is catalyzed by asparagine synthetase (ASNS), which facilitates the ATP-dependent amidation of L-aspartate, with L-glutamine serving as the nitrogen donor.[7][8]

L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

This reaction is pivotal in maintaining the brain's amino acid pool. Conversely, the hydrolysis of L-asparagine back to L-aspartate and ammonia (B1221849) is catalyzed by L-asparaginase. This enzymatic degradation is a key mechanism in certain therapeutic interventions, such as the use of L-asparaginase in the treatment of acute lymphoblastic leukemia, which can also lead to neurotoxicity due to asparagine and glutamine depletion.[9][10][11]

Quantitative Data: Asparagine Synthetase Kinetics

Understanding the kinetics of ASNS is crucial for appreciating its role in maintaining asparagine homeostasis in the brain. The following table summarizes the kinetic parameters for human asparagine synthetase.

| Parameter | Substrate | Value | Reference |

| Km | L-Aspartate | 0.53 ± 0.01 mM | [12] |

| Km | L-Glutamine | 2.4 ± 0.04 mM | [12] |

L-Asparagine in Neurotransmission

Precursor to Excitatory Neurotransmitters

L-asparagine is a direct precursor to L-aspartate via deamidation by L-asparaginase. L-aspartate is recognized as an excitatory neurotransmitter that can activate N-methyl-D-aspartate (NMDA) receptors, albeit with a weaker affinity than glutamate (B1630785).[13][14] Furthermore, L-aspartate can be converted to D-aspartate by aspartate racemase, and D-aspartate is a potent endogenous agonist of the NMDA receptor.[13] L-asparagine also contributes to the synthesis of glutamate, the primary excitatory neurotransmitter in the CNS.[12][15] This positions L-asparagine as a key upstream regulator of excitatory neurotransmission.

The Aspartate/Asparagine-Glutamine Cycle

The glutamate-glutamine cycle is a fundamental process for recycling glutamate and GABA. L-asparagine and its derivative, L-aspartate, are integral to this cycle. Neuronal-derived aspartate is transported to astrocytes, where it serves as a nitrogen donor for the synthesis of glutamate, which is then converted to glutamine.[16] This glutamine is subsequently transported back to neurons to replenish glutamate and GABA stores.

Metabolic interplay of asparagine in the glutamate-glutamine cycle.

Role in Neurological Disorders and Excitotoxicity

Asparagine Synthetase Deficiency (ASNSD)

ASNSD is a rare autosomal recessive disorder caused by mutations in the ASNS gene, leading to a deficiency of asparagine synthetase.[4] The resulting lack of sufficient asparagine in the brain during development leads to severe neurological symptoms, including congenital microcephaly, progressive cerebral atrophy, intractable seizures, and profound intellectual disability.[1][4] This devastating disorder highlights the indispensable role of endogenous asparagine synthesis for proper brain development and function.

Quantitative Data: CSF Asparagine Levels in ASNSD

The measurement of asparagine levels in the cerebrospinal fluid (CSF) can be a diagnostic indicator for ASNSD, although levels can be variable.

| Patient Condition | CSF L-Asparagine Concentration (μmol/L) | Reference |

| Normal Range | 6 - 14 | [3] |

| ASNSD Patient 1 | 4 | [3] |

| ASNSD Patient 2 | Low/Undetectable | [16] |

| ASNSD Patient 3 | Within normal range | [9] |

Excitotoxicity

While essential for normal brain function, excessive activation of glutamate receptors, particularly NMDA receptors, can lead to neuronal cell death through a process known as excitotoxicity.[14] Given that L-asparagine is a precursor to the excitatory amino acids L-aspartate and L-glutamate, dysregulation of asparagine metabolism could contribute to an excitotoxic environment. An accumulation of aspartate or glutamate due to impaired metabolic pathways could lead to overstimulation of NMDA receptors, calcium influx, and subsequent activation of apoptotic cascades.

Proposed pathway of L-asparagine-mediated excitotoxicity.

Experimental Protocols

In Vitro Assay for Asparagine Synthetase Activity

This protocol is adapted from a method for the in vitro enzymatic analysis of human ASNS by detecting AMP production.[12]

Materials:

-

Purified FLAG-tagged ASNS protein

-

AMP-Glo™ Assay kit

-

Enzyme buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA)

-

Substrate solution (10 mM L-aspartate, 10 mM L-glutamine, 1 mM ATP in enzyme buffer)

-

Microcentrifuge tubes

-

Luminometer

Procedure:

-

Thaw the purified ASNS protein and AMP-Glo™ Assay reagents on ice.

-

Dilute the ASNS protein to a working concentration (e.g., 8 ng/μl) with enzyme buffer.

-

In triplicate, pipette 12.5 μl of the diluted ASNS or a buffer blank into microcentrifuge tubes.

-

Initiate the reaction by adding 12.5 μl of the substrate solution.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of AMP produced using the AMP-Glo™ Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate ASNS activity based on a standard curve of known AMP concentrations.

In Vivo Microdialysis for Brain Amino Acid Measurement

This protocol provides a general workflow for in vivo microdialysis in rodents to measure extracellular amino acid concentrations, including L-asparagine.

Experimental workflow for in vivo microdialysis.

Procedure Outline:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the specific brain region of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing molecules that have diffused across the probe's semipermeable membrane from the brain's interstitial fluid, are collected at regular intervals.

-

Analysis: The concentration of L-asparagine and other amino acids in the dialysate is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]

Conclusion

This compound is a key player in neurological function, extending far beyond its role in protein synthesis. Its position as a precursor to the excitatory neurotransmitters L-aspartate and L-glutamate, and its integral role in the glutamate-glutamine cycle, places it at the heart of excitatory neurotransmission and neuronal metabolism. The severe neurological consequences of asparagine synthetase deficiency underscore the brain's critical reliance on endogenous asparagine synthesis. While the direct interaction of L-asparagine with neurotransmitter receptors remains an area for further investigation, its influence on the availability of receptor agonists highlights its potential as a modulator of neuronal excitability. A thorough understanding of the mechanisms outlined in this guide is essential for researchers and drug development professionals aiming to unravel the complexities of neurological disorders and to identify novel therapeutic targets within the intricate network of brain amino acid metabolism.

References

- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Adjacent asparagines in the NR2-subunit of the NMDA receptor channel control the voltage-dependent block by extracellular Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Levels of L-asparagine in CSF after intramuscular administration of asparaginase from Erwinia in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Revealing the contribution of astrocytes to glutamatergic neuronal transmission [frontiersin.org]

- 14. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System [mdpi.com]

- 15. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The differential ability of asparagine and glutamine in promoting the closed/active enzyme conformation rationalizes the Wolinella succinogenes L-asparaginase substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

L-Asparagine Monohydrate Biosynthesis in Mammalian Cells: An In-depth Technical Guide

Introduction

L-asparagine is a non-essential amino acid crucial for various cellular functions in mammals, including protein synthesis, cellular growth, and proliferation. While it can be obtained from dietary sources, endogenous synthesis is vital for maintaining cellular homeostasis, particularly under conditions of high demand or nutrient stress. The sole enzyme responsible for the de novo synthesis of L-asparagine in mammalian cells is Asparagine Synthetase (ASNS). This enzyme catalyzes the ATP-dependent conversion of L-aspartate and L-glutamine to L-asparagine and L-glutamate. The regulation of ASNS and the availability of intracellular asparagine are critical for cell survival and have significant implications in physiology and disease, most notably in cancer biology and the development of novel therapeutics. This guide provides a comprehensive overview of the core biosynthetic pathway of L-asparagine, its regulation, quantitative aspects, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway of L-Asparagine

The synthesis of L-asparagine in mammalian cells is a single-step enzymatic reaction catalyzed by Asparagine Synthetase (ASNS, EC 6.3.5.4). This reaction involves the amidation of L-aspartate, with L-glutamine serving as the primary nitrogen donor. The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi)[1][2][3][4].

The overall reaction is as follows:

L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

The reaction requires magnesium ions (Mg2+) as a cofactor[4]. The human ASNS protein is a homodimer with two primary domains: an N-terminal domain responsible for glutamine hydrolysis and a C-terminal domain that catalyzes the synthesis of asparagine from aspartate and ATP[2].

Figure 1: L-Asparagine Biosynthesis Pathway.

Regulation of Asparagine Synthetase Expression

The expression of the ASNS gene is tightly regulated at the transcriptional level in response to cellular stress, ensuring cell survival under conditions of nutrient imbalance. Two major signaling pathways converge to induce ASNS expression: the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR)[4].

Both pathways are activated by cellular stress conditions such as amino acid deprivation or endoplasmic reticulum (ER) stress. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which, while reducing global protein synthesis, paradoxically increases the translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and binds to specific response elements in the ASNS promoter, driving its transcription[4].

Figure 2: Regulation of ASNS Expression.

Quantitative Data

Enzyme Kinetics of Human Asparagine Synthetase

The kinetic parameters of human ASNS have been determined, providing insights into its catalytic efficiency and substrate affinity.

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |

| L-Aspartate | 0.53 ± 0.01 mM | Not Reported | [2] |

| L-Glutamine | 2.4 ± 0.04 mM | Not Reported | [2] |

| ATP | Not Reported | Not Reported | |

| A study utilized 1 mM ATP in kinetic assays, suggesting this concentration is at or near saturation.[2] |

Intracellular L-Asparagine Concentrations in Mammalian Cells

The intracellular concentration of L-asparagine is generally the lowest among the non-essential amino acids in proliferating cells[1]. Its levels can fluctuate based on cell type, metabolic state, and extracellular nutrient availability.

| Cell Line | Condition | Intracellular L-Asparagine Concentration | Reference |

| CHO | Continuous culture, 2.55 mM Asn feed | 2.19 mM | [5] |